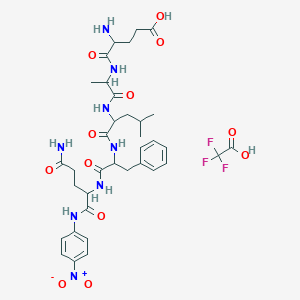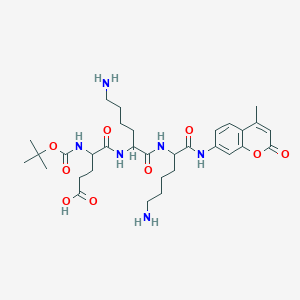
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is a synthetic peptide substrate that represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This compound is hydrolyzed by the human rhinovirus-14 3C protease, making it an attractive target for antiviral drug development . The compound has a molecular weight of 726.79 and is typically stored at temperatures below -15°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, such as the human rhinovirus-14 3C protease.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the side chains of amino acids like phenylalanine and leucine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH and temperature.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation and Reduction: Results in modified peptides with altered side chains.
Applications De Recherche Scientifique
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA has several scientific research applications:
Antiviral Drug Development: Used as a substrate to study the activity of human rhinovirus-14 3C protease, a target for antiviral drugs
Biochemical Assays: Employed in enzymatic assays to measure protease activity.
Peptide Research: Utilized in studies involving peptide synthesis, modification, and characterization.
Mécanisme D'action
The compound exerts its effects by being hydrolyzed by the human rhinovirus-14 3C protease. The enzyme recognizes the specific sequence of the peptide and cleaves the peptide bond at the 2C/3A cleavage site. This hydrolysis reaction is crucial for the maturation of the viral polyprotein and the replication of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Glu-Ala-Leu-Phe-Gln-pNA: A similar peptide substrate used in protease assays
H-Glu-Ala-Leu-Phe-Gln-pNA.TFA: Another variant with trifluoroacetate as the counterion.
Uniqueness
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is unique due to its specific sequence that mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This specificity makes it an ideal substrate for studying the activity of the human rhinovirus-14 3C protease and developing antiviral drugs targeting this enzyme .
Propriétés
Formule moléculaire |
C36H47F3N8O12 |
|---|---|
Poids moléculaire |
840.8 g/mol |
Nom IUPAC |
4-amino-5-[[1-[[1-[[1-[[5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7) |
Clé InChI |
WVOOAVQMUHPGON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)



![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)

![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)


